molecular formula C12H11N3O2 B6385645 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine CAS No. 1111113-88-2

5-(3-Acetylaminophenyl)-2-hydroxypyrimidine

Cat. No.: B6385645
CAS No.: 1111113-88-2
M. Wt: 229.23 g/mol
InChI Key: NSVIXLORACVOEI-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-2-hydroxypyrimidine is a pyrimidine derivative characterized by a hydroxypyrimidine core substituted at the 5-position with a 3-acetylaminophenyl group. The acetylated amine on the phenyl ring enhances metabolic stability compared to free amines, while the hydroxypyrimidine moiety provides hydrogen-bonding capacity, influencing solubility and target interactions .

Properties

IUPAC Name

N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8(16)15-11-4-2-3-9(5-11)10-6-13-12(17)14-7-10/h2-7H,1H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVIXLORACVOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686835
Record name N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-88-2
Record name N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine typically involves the condensation of 3-acetylaminobenzaldehyde with a suitable pyrimidine precursor. One common method includes the reaction of 3-acetylaminobenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrimidine ring can undergo oxidation to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-(3-Acetylaminophenyl)-2-pyrimidone.

    Reduction: Formation of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry:

  • Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(3-Acetylaminophenyl)-2-hydroxypyrimidine C12H11N3O2 245.24 3-Acetylaminophenyl, 2-hydroxypyrimidine Enhanced metabolic stability due to acetylated amine; moderate polarity
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine C11H6F4N2O 258.17 4-Fluoro-3-trifluoromethylphenyl High lipophilicity from CF3 group; potential for improved membrane permeability
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine C13H13N3O2 243.26 3-(N-Ethylaminocarbonyl)phenyl Bulky substituent may reduce solubility; hydrogen-bonding capacity from urea group
5-(3-Chloro-2-methylphenyl)-2-hydroxypyrimidine (YA-5751) C11H9ClN2O 220.66 3-Chloro-2-methylphenyl Electron-withdrawing Cl and CH3 groups increase stability; potential halogen bonding
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine C10H8N2O2 188.18 2-Hydroxyphenyl High polarity due to dual hydroxyl groups; limited membrane penetration
5-Acetyl-4-(3-hydroxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one C14H15N3O3 273.29 Tetrahydropyrimidinone core, 3-hydroxyphenyl Partial saturation increases conformational flexibility; enhanced solubility
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF3, Cl): Increase stability and lipophilicity (e.g., 258.17 g/mol compound in ) but may reduce aqueous solubility . Hydrogen-Bonding Groups (e.g., OH, NH): Improve solubility but limit blood-brain barrier penetration (e.g., 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine, 188.18 g/mol) . Bulky Substituents (e.g., ethylaminocarbonyl): May hinder target binding but improve specificity .

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